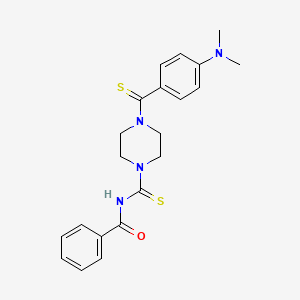

N-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carbonothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

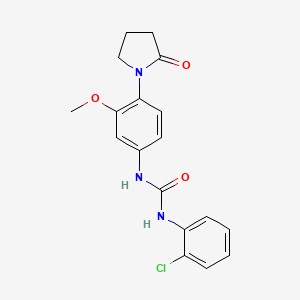

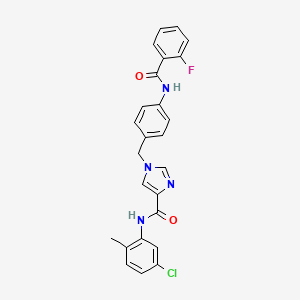

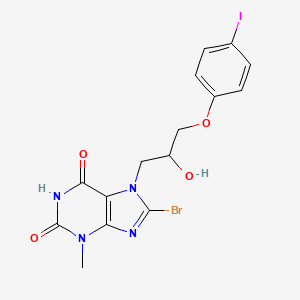

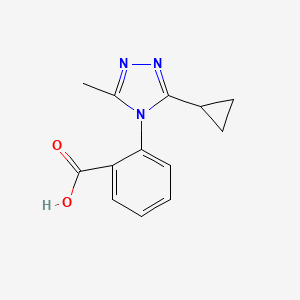

Molecular Structure Analysis

The molecular structure of “N-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carbonothioyl)benzamide” is characterized by the presence of a piperazine ring, a benzamide group, and a dimethylamino group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Novel Synthesis and Antibacterial Activity

Ahmed E. M. Mekky and S. Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. Their research demonstrates the potential of using piperazine-based compounds in the development of new antibacterial agents. Additionally, these compounds exhibited significant biofilm inhibition activities, suggesting their utility in addressing biofilm-associated infections (Mekky & Sanad, 2020).

Antifungal and Anticancer Properties

The study by D. Wieczorek et al. (2014) on 3-piperazine-bis(benzoxaborole) and its boronic acid analogue highlighted their fungicidal activity against several filamentous fungi, including Aspergillus and Fusarium species. This research underscores the potential of piperazine-based compounds in the development of new antifungal treatments (Wieczorek et al., 2014).

Anti-Acetylcholinesterase Activity

U. Mohsen et al. (2014) synthesized benzothiazole derivatives with piperazine and thiocarbamate moieties and evaluated their anti-acetylcholinesterase (AChE) properties. Some of these compounds were found to have inhibitory effects when compared to Donepezil, a known AChE inhibitor. This suggests that such compounds could be potential candidates for treating conditions like Alzheimer's disease (Mohsen et al., 2014).

Co(III) Complexes with Antifungal Properties

Zhou Weiqun et al. (2005) explored the synthesis of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, investigating their structure and antifungal activities. This research contributes to the understanding of how metal complexes of piperazine-based compounds can be utilized as antifungal agents (Weiqun et al., 2005).

Propriétés

IUPAC Name |

N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS2/c1-23(2)18-10-8-17(9-11-18)20(27)24-12-14-25(15-13-24)21(28)22-19(26)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,22,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSDRDFKINGLOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2864290.png)

![4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde](/img/structure/B2864293.png)

![5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2864294.png)

![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2864298.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2864305.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride](/img/structure/B2864310.png)